![molecular formula C12H9BrN2O3S B4544847 7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4544847.png)
7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound belonging to a class of substances known for their varied biological activities. These substances often contain a core structure that is modified to enhance or specify their interaction with biological targets. The interest in such compounds has led to the synthesis and study of various derivatives to explore their potential applications.
Synthesis Analysis
While the specific synthesis of 7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not detailed in the available literature, the synthesis of related compounds involves the use of microwave-assisted methods, facilitating solvent-free reactions under microwave irradiation. This approach offers a more efficient and environmentally friendly synthesis route compared to traditional methods. For example, a study on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showcases the effectiveness of microwave-assisted synthesis in producing compounds with significant biological activity (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 7-bromo-N-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide often features a benzodioxine or a thiazole ring. These structures are pivotal for their biological activity. X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry are typically employed to confirm the structure of synthesized compounds. This rigorous structural analysis ensures that the synthesized compounds match the desired chemical architecture (Hossaini et al., 2017).
properties
IUPAC Name |
6-bromo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S/c13-8-6-10-9(17-2-3-18-10)5-7(8)11(16)15-12-14-1-4-19-12/h1,4-6H,2-3H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHMLJULWWYVHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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